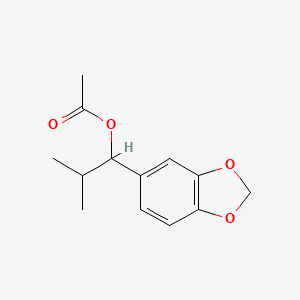

1-(1,3-Benzodioxol-5-yl)-2-methylpropyl acetate

CAS No.: 6282-33-3

Cat. No.: VC17980628

Molecular Formula: C13H16O4

Molecular Weight: 236.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 6282-33-3 |

|---|---|

| Molecular Formula | C13H16O4 |

| Molecular Weight | 236.26 g/mol |

| IUPAC Name | [1-(1,3-benzodioxol-5-yl)-2-methylpropyl] acetate |

| Standard InChI | InChI=1S/C13H16O4/c1-8(2)13(17-9(3)14)10-4-5-11-12(6-10)16-7-15-11/h4-6,8,13H,7H2,1-3H3 |

| Standard InChI Key | DSNCSMSFBFYOPB-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)C(C1=CC2=C(C=C1)OCO2)OC(=O)C |

Introduction

Chemical Identity and Structural Features

Molecular Characterization

1-(1,3-Benzodioxol-5-yl)-2-methylpropyl acetate belongs to the class of organic esters, featuring a benzodioxole ring (a fused bicyclic structure with two oxygen atoms) attached to a branched alkyl chain and an acetate ester group. Its IUPAC name, [1-(1,3-benzodioxol-5-yl)-2-methylpropyl] acetate, reflects this arrangement . Key identifiers include:

| Property | Value |

|---|---|

| CAS No. | 6282-33-3 |

| Molecular Formula | |

| Molecular Weight | 236.26 g/mol |

| SMILES | CC(C)C(C1=CC2=C(C=C1)OCO2)OC(=O)C |

| InChIKey | DSNCSMSFBFYOPB-UHFFFAOYSA-N |

| PubChem CID | 221920 |

The benzodioxole ring contributes to the compound’s rigidity and electronic properties, while the acetate group enhances solubility in organic solvents .

Synthesis and Manufacturing

Laboratory-Scale Synthesis

The synthesis typically proceeds via a two-step protocol:

-

Alkylation: A benzodioxole derivative (e.g., 5-bromo-1,3-benzodioxole) reacts with 2-methylpropanol under basic conditions to form 1-(1,3-benzodioxol-5-yl)-2-methylpropanol .

-

Esterification: The alcohol intermediate is acetylated using acetic anhydride or acetyl chloride in the presence of a catalyst (e.g., ).

For example:

Industrial-Scale Considerations

Industrial production would require optimizing yield and purity. Continuous-flow reactors and heterogeneous catalysts (e.g., immobilized lipases) could enhance efficiency while reducing waste.

Physicochemical Properties

Solubility and Stability

The compound is lipophilic, with predicted logP values of ~2.5, indicating moderate solubility in nonpolar solvents (e.g., ethyl acetate, dichloromethane). Hydrolysis of the acetate group may occur under strongly acidic or basic conditions, reverting to the alcohol form .

Thermal Properties

Differential scanning calorimetry (DSC) data are unavailable, but its decomposition temperature is estimated to exceed 200°C based on analogous esters.

Research Gaps and Future Directions

Biological Activity Screening

No published studies directly assess this compound’s bioactivity. Priority areas include:

-

Antimicrobial assays: Testing against Gram-positive/negative bacteria and fungi.

-

CNS activity: Screening for affinity to serotonin or dopamine receptors.

Toxicological Profiling

Safety data (e.g., LD50, genotoxicity) are absent. Regulatory approval for any application necessitates these studies .

Comparative Analysis of Related Compounds

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume